molecular formula C6H10ClNO B13787221 1-Methylprolyl chloride CAS No. 94813-61-3

1-Methylprolyl chloride

Cat. No.: B13787221
CAS No.: 94813-61-3
M. Wt: 147.60 g/mol
InChI Key: NJSQADKUMGVESS-UHFFFAOYSA-N
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Description

1-Methylprolyl chloride is an organic compound with the molecular formula C6H10ClN It is a derivative of proline, an amino acid, where the proline ring is substituted with a methyl group and a chlorine atom

Preparation Methods

1-Methylprolyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylproline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-Methylproline+SOCl21-Methylprolyl chloride+SO2+HCl\text{1-Methylproline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-Methylproline+SOCl2​→1-Methylprolyl chloride+SO2​+HCl

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity.

Chemical Reactions Analysis

1-Methylprolyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products. For example, the reaction with an amine can produce an amide.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.

    Elimination Reactions: It can undergo elimination reactions to form alkenes, especially when treated with strong bases.

Common reagents used in these reactions include sodium hydroxide (NaOH) for elimination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylprolyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Due to its structural similarity to proline, it is used in studies related to protein synthesis and enzyme interactions.

    Medicinal Chemistry: It is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylprolyl chloride largely depends on its reactivity as an electrophile. It can react with nucleophiles, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

1-Methylprolyl chloride can be compared with other similar compounds, such as:

    Prolyl Chloride: Lacks the methyl group, making it less sterically hindered and potentially more reactive.

    1-Methylproline: The precursor to this compound, which lacks the chlorine atom and thus has different reactivity.

    Chloropropylamine: Another compound with a similar structure but different functional groups, leading to different chemical properties and applications.

Properties

CAS No.

94813-61-3

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

1-methylpyrrolidine-2-carbonyl chloride

InChI

InChI=1S/C6H10ClNO/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3

InChI Key

NJSQADKUMGVESS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C(=O)Cl

Origin of Product

United States

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